4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide functional group. The benzene ring can have various substituents, which can significantly alter the properties of the compound .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, 2-Chlorobenzamide can undergo room temperature Pd-mediated hydrodehalogenations with KF and polymethylhydrosiloxane (PMHS) to yield benzamide .Physical And Chemical Properties Analysis
Benzamides are typically solid at room temperature. They have a molecular weight of around 155.582 g/mol . The physical and chemical properties can vary greatly depending on the specific substituents on the benzene ring.Scientific Research Applications
Synthesis Techniques and Chemical Properties
One foundational aspect of research surrounding 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and related compounds involves their synthesis methods. For instance, thiadiazoles are prepared through the oxidative dimerization of thioamides, showcasing the chemical's versatility in reactions and potential as a precursor for various biologically active molecules (Takikawa et al., 1985). This method highlights the compound's foundational role in synthesizing more complex chemical structures.
Biological Activities and Anticancer Potential
Research also delves into the compound's biological activities, particularly in anticancer applications. Microwave-assisted synthesis of thiadiazole and benzamide derivatives has been explored, demonstrating promising anticancer activities across several human cancer cell lines. This indicates the compound's potential in developing new therapeutic agents (Tiwari et al., 2017). Such studies are crucial in identifying novel compounds with high efficacy against cancer.
Insecticidal Activity
The compound's derivatives have also been identified for their insecticidal activities. For example, a straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has shown significant insecticidal activity against cotton leaf worm, suggesting potential applications in agricultural pest control (Mohamed et al., 2020).
Nematocidal Activity
Further expanding its potential applications, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group exhibited notable nematocidal activities. This opens up new avenues for developing nematicides to combat nematode pests, which are a significant concern in agriculture (Liu et al., 2022).
Photophysical Properties
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored, revealing significant solid-state fluorescence and aggregation-induced emission effects. These findings suggest applications in fluorescent markers and optical materials, highlighting the compound's versatility beyond biological activity (Zhang et al., 2017).
Mechanism of Action
Future Directions
The future directions in the research and application of benzamides are vast. They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents . Therefore, the development of new synthetic methods and the discovery of new biological activities of benzamides are areas of ongoing research.
properties
IUPAC Name |
4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUZDYWQVQKOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.